Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate
Brand Name: Vulcanchem
CAS No.: 17471-82-8
VCID: VC21267401
InChI: InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4)
SMILES: C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]
Molecular Formula: 2C10H13N3O2.H2O4S
Molecular Weight: 512.5 g/mol

Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate

CAS No.: 17471-82-8

Cat. No.: VC21267401

Molecular Formula: 2C10H13N3O2.H2O4S

Molecular Weight: 512.5 g/mol

* For research use only. Not for human or veterinary use.

Carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate - 17471-82-8

Specification

CAS No. 17471-82-8
Molecular Formula 2C10H13N3O2.H2O4S
Molecular Weight 512.5 g/mol
IUPAC Name carbamimidoyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azanium;sulfate
Standard InChI InChI=1S/2C10H13N3O2.H2O4S/c2*11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4)
Standard InChI Key LSNRHCLNQZVRQD-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.C1COC2=C(O1)C=CC(=C2)C[NH2+]C(=N)N.[O-]S(=O)(=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator